(R)-8-(tert-Butyl)chroman-4-amine
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Description
“6-(tert-Butyl)chroman-4-amine” and “(S)-6-(tert-Butyl)chroman-4-amine” are organic compounds . They are likely used in various chemical reactions due to their amine functional group .
Molecular Structure Analysis
The molecular formula for these compounds is C13H19NO . This suggests that they contain 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis
The molecular weight of these compounds is approximately 205.30 . Other physical and chemical properties are not specified in the available resources .Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R)-8-tert-butyl-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIBLQXMSCOST-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OCCC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC2=C1OCC[C@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677286 |
Source
|
Record name | (4R)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-(tert-Butyl)chroman-4-amine | |
CAS RN |
1221444-51-4 |
Source
|
Record name | (4R)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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